Saracatinib, also known as AZD0530, is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abl kinase. It functions as an ATP-competitive inhibitor, targeting key regulators of cell proliferation, survival, migration, and invasion, which are often dysregulated in oncology and other pathologies. A key procurement-relevant feature is its established oral bioavailability and a long plasma half-life of approximately 40 hours, which has been demonstrated in multiple preclinical and clinical studies, making it suitable for long-term in vivo experimental designs requiring consistent target engagement.
While other dual Src/Abl inhibitors like Dasatinib and Bosutinib exist, they are not functionally interchangeable with Saracatinib due to distinct kinase selectivity profiles and off-target activities. For example, Dasatinib exhibits broad activity against more than 50 tyrosine kinases, whereas Saracatinib has a more constrained inhibitory profile, which can be critical for reducing confounding variables in signaling studies. These differences in selectivity can lead to divergent cellular responses and resistance mechanisms; for instance, cell lines made resistant to Dasatinib remain sensitive to Bosutinib but are cross-resistant to Saracatinib, highlighting unique interaction profiles at the cellular level that preclude simple substitution. Therefore, selecting Saracatinib over a close analog is a deliberate choice for experiments requiring its specific combination of potency, selectivity, and pharmacokinetic properties.
Saracatinib demonstrates high-nanomolar potency against c-Src with an IC50 of 2.7 nM in cell-free assays. Its potency against Abl kinase is approximately 11-fold lower, with a reported IC50 of 30 nM. This profile contrasts with inhibitors like Dasatinib, which inhibits both Src and Abl with sub-nanomolar potency (IC50 < 1.0 nM), alongside numerous other kinases. This makes Saracatinib a more suitable tool for studies aiming to preferentially inhibit Src-family signaling with less potent concurrent inhibition of Abl.
| Evidence Dimension | Inhibitory Potency (IC50, cell-free) |
| Target Compound Data | c-Src: 2.7 nM; Abl: 30 nM |
| Comparator Or Baseline | Dasatinib: c-Src: <1.0 nM; Abl: <1.0 nM |
| Quantified Difference | Saracatinib is ~11-fold more selective for c-Src over Abl compared to Dasatinib's near-equivalent potency. |
| Conditions | Cell-free kinase assays. |
This specific potency ratio allows researchers to dissect Src-dependent pathways more cleanly than with broader-spectrum inhibitors where potent Abl inhibition may confound results.
Saracatinib is characterized by excellent pharmacokinetic parameters suitable for in vivo research, particularly long-term studies. In human clinical trials, it demonstrated a long terminal half-life of approximately 40 hours, allowing for stable plasma concentrations with once-daily dosing. This is a key practical advantage for chronic animal model studies, where consistent target inhibition is required. The compound is well-absorbed orally and effectively distributes to tissues, including the brain, reaching peak serum concentrations around 6 hours post-administration in rats. This established oral bioavailability and long half-life simplify experimental protocols compared to compounds requiring more frequent administration or less favorable delivery routes.
| Evidence Dimension | Plasma Half-Life (T1/2) |
| Target Compound Data | ~40 hours (in humans) |
| Comparator Or Baseline | Typical requirement for once-daily dosing in chronic studies. |
| Quantified Difference | N/A (Attribute-based differentiator) |
| Conditions | Oral administration in human Phase I studies and rat pharmacokinetic studies. |
For researchers conducting long-term in vivo experiments, Saracatinib's pharmacokinetic profile reduces animal handling stress and ensures sustained target engagement, improving data quality and reproducibility.
Saracatinib has defined and well-characterized solubility properties critical for reproducible experimental setup. It is soluble in DMSO at approximately 10 mg/mL and in ethanol at approximately 0.1 mg/mL. For aqueous-based assays, a working solution can be prepared by first dissolving in DMSO and then diluting with a buffer like PBS; a 1:1 DMSO:PBS (pH 7.2) solution yields a solubility of approximately 0.5 mg/mL. This established solubility data provides a clear protocol for creating stock solutions and final assay concentrations, minimizing experimental variability that can arise from poor or inconsistent compound solubility, a common issue with kinase inhibitors.
| Evidence Dimension | Solubility |
| Target Compound Data | ~10 mg/mL in DMSO; ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2) |
| Comparator Or Baseline | General laboratory requirement for consistent stock and assay solution preparation. |
| Quantified Difference | N/A (Attribute-based differentiator) |
| Conditions | Standard laboratory solvents and buffers. |
Knowing the precise solubility limits in common laboratory solvents like DMSO and aqueous buffers prevents compound precipitation and ensures accurate, reproducible dosing in both in vitro and in vivo experiments.
Saracatinib is a strong candidate for preclinical cancer models where sustained, long-term inhibition of Src-driven tumor growth, invasion, or metastasis is required. Its high oral bioavailability and long half-life (~40 hours) ensure consistent target engagement with a once-daily dosing schedule, reducing animal handling and improving the feasibility of chronic studies.
Given its ability to be well-distributed to the brain and its potent inhibition of Fyn kinase (IC50 ~4-10 nM), Saracatinib is well-suited for CNS-related research. It has been used to investigate the role of Fyn/Src signaling in neurological disease models, where it demonstrated better neuroprotective effects than Dasatinib in primary neuronal cultures, making it a preferred tool for dissecting these specific pathways.
For in vitro studies aiming to isolate the effects of Src-family kinase inhibition from potent Abl inhibition, Saracatinib provides a more selective tool than broader-spectrum inhibitors. With an ~11-fold higher potency for Src (IC50 2.7 nM) over Abl (IC50 30 nM), it allows for clearer interpretation of results in pathways where both kinases are present but have distinct roles.